molecular formula H2O78P2W24 B8208442 CID 91927788

CID 91927788

Cat. No.: B8208442
M. Wt: 5724 g/mol
InChI Key: YVZWSZZGHDWWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulin derivatives are known for their diverse bioactivities, including anti-inflammatory and antitumor properties . highlights the use of vacuum distillation and GC-MS for analyzing CID-containing fractions, suggesting its presence in complex mixtures requiring advanced analytical techniques for isolation and characterization .

Properties

InChI

InChI=1S/O5P2.H2O.72O.24W/c1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZWSZZGHDWWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O=P(=O)OP(=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O78P2W24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5724 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

  • Betulin (CID 72326): A lupane-type triterpene with hydroxyl groups at C3 and C26. Known for hepatoprotective and anticancer effects.
  • Betulinic Acid (CID 64971) : A C28-carboxylic acid derivative of betulin, exhibiting enhanced solubility and antiretroviral activity.
  • 3-O-Caffeoyl Betulin (CID 10153267): A betulin derivative esterified with caffeic acid at C3, showing improved antioxidant properties due to the phenolic moiety .
  • Nrf2 Inhibitors (CID 46907796 analogs) : Structurally distinct from betulin derivatives but included here due to , which emphasizes the importance of substituent positioning in bioactivity .

Table 1: Comparative Analysis of this compound and Related Compounds

Compound (PubChem CID) Core Structure Functional Groups Key Bioactivity Analytical Methods Used
This compound Likely lupane-type* Undisclosed (hypothesized C3/C28 modifications) Unknown (requires validation) GC-MS, vacuum distillation
Betulin (72326) Lupane -OH at C3, -CH₂OH at C28 Anticancer, anti-inflammatory LC-ESI-MS, NMR
Betulinic Acid (64971) Lupane -OH at C3, -COOH at C28 Antiretroviral, antitumor HPLC, HCD/CID fragmentation
3-O-Caffeoyl Betulin (10153267) Lupane + caffeoyl -Caffeoyl ester at C3 Antioxidant, neuroprotective ESI-MS, source-in CID
Nrf2 Inhibitors (46907796) Non-lupane Sulfonamide/heterocyclic groups Nrf2 pathway modulation X-ray crystallography

*Structural hypothesis based on and .

Analytical and Mechanistic Insights

  • Fragmentation Patterns : distinguishes CID (collision-induced dissociation) and HCD (higher-energy collision dissociation) techniques. For betulin derivatives, HCD generates more comprehensive fragmentation profiles, aiding in structural confirmation (e.g., differentiation of ester vs. carboxylic acid groups at C28) .
  • Solubility and Bioavailability : Betulinic acid (CID 64971) exhibits higher aqueous solubility than betulin due to its carboxylic acid group, which may inform hypotheses about this compound’s properties if similar modifications exist .

Q & A

How to formulate a research question for studying the chemical properties of CID 91927788?

  • Methodology : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does the molecular stability of this compound (intervention) compare to structurally analogous compounds (comparison) under varying pH conditions (outcome)?" Ensure alignment with gaps in existing literature, such as unexplored reactivity patterns or insufficient thermodynamic data .

Q. What experimental design principles apply to synthesizing and characterizing this compound?

  • Methodology : Adopt a modular design with iterative validation:

Synthesis : Optimize reaction conditions (e.g., solvent, catalysts) using Design of Experiments (DoE) to minimize byproducts.

Characterization : Combine spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) for purity validation.

Controls : Include negative controls (e.g., reactions without catalysts) to isolate variables .

Q. How to conduct a systematic literature review on this compound’s applications?

  • Methodology :
  • Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound AND catalytic activity NOT industrial").
  • Screen abstracts for relevance using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
  • Extract data into a matrix comparing synthesis methods, yields, and analytical techniques .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :
  • Perform meta-analysis to quantify variability across studies. For instance, calculate effect sizes and confidence intervals for IC50 values.
  • Investigate confounding variables (e.g., cell line heterogeneity, assay protocols) through reproducibility trials .
  • Apply multivariate regression to identify factors most strongly correlated with divergent results .

Q. What advanced computational methods can predict this compound’s interaction with biological targets?

  • Methodology :
  • Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model ligand-protein interactions.
  • Validate predictions with in vitro binding assays (SPR or ITC).
  • Cross-reference with cheminformatics tools (PubChem BioAssay) to identify structural motifs linked to activity .

Q. How to ensure reproducibility in this compound’s synthetic protocols?

  • Methodology :
  • Document procedures using MIABiC standards (Minimum Information About a Bioactive Compound), including raw spectral data and instrument calibration details.
  • Share protocols via open-access repositories (e.g., protocols.io ) with version control.
  • Conduct ring tests with independent labs to validate yields and purity metrics .

Q. What strategies mitigate bias in toxicity assessments of this compound?

  • Methodology :
  • Implement blinded experiments for histopathological evaluations.
  • Use positive/negative controls (e.g., known hepatotoxins) in in vivo studies.
  • Apply Bayesian statistics to adjust for baseline variability in animal models .

Data Analysis and Interpretation

Q. How to analyze non-linear dose-response relationships for this compound?

  • Methodology :
  • Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
  • Calculate EC50/ED50 with 95% confidence intervals.
  • Test for heteroscedasticity and apply weighted regression if needed .

Q. What statistical approaches validate this compound’s stability under accelerated degradation conditions?

  • Methodology :
  • Use Arrhenius kinetics to extrapolate shelf life from high-temperature degradation data.
  • Apply ANOVA to compare degradation rates across batches.
  • Report uncertainty budgets for key parameters (e.g., temperature fluctuations) .

Ethical and Reporting Standards

Q. How to address ethical considerations in publishing this compound research?

  • Methodology :
  • Declare conflicts of interest (e.g., funding from entities with commercial stakes).
  • Adhere to ARRIVE guidelines for animal studies or Helsinki Declaration for human cell lines.
  • Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) .

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